molecular formula C8H12N4O3 B3000086 Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate CAS No. 1787954-40-8

Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate

Cat. No.: B3000086
CAS No.: 1787954-40-8
M. Wt: 212.209
InChI Key: VYXQLRLSQOBHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate is a useful research compound. Its molecular formula is C8H12N4O3 and its molecular weight is 212.209. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Enzyme Inhibition

  • Ethyl 2-[aryl(thiazol-2-yl)amino]acetates demonstrated significant α-glucosidase and β-glucosidase inhibition activities, with one compound showing notably high inhibition, useful for diabetes research (Babar et al., 2017).

Synthesis and Applications in Dye Production

  • Ethyl 2-amino-3-cyano-4-phenylnicotinates, similar in structure, were synthesized for the production of monoazo disperse dyes, indicating potential uses in textile industry (Alnajjar et al., 2013).

Chemical Synthesis and Derivative Formation

  • Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives were synthesized, highlighting the compound's versatility in creating diverse chemical structures (Mohamed, 2021).

Process Improvement in Synthesis

  • Improvements in the synthesis process of Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate were achieved, enhancing production efficiency and reducing costs (Jing, 2003).

Antimicrobial Activity

  • Certain derivatives, such as Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates, have been investigated for antimicrobial activity, suggesting potential pharmaceutical applications (Fandaklı et al., 2012).

Crystal Structure and DNA Binding

  • Studies on Ethyl 2-(2-acetamidothiazol-4-yl) acetate revealed insights into its crystal structure and DNA binding interactions, important for drug design and molecular biology (Iqbal et al., 2019).

Properties

IUPAC Name

ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-3-15-7(13)4-9-8(14)6-5-12(2)11-10-6/h5H,3-4H2,1-2H3,(H,9,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXQLRLSQOBHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CN(N=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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